2-Chloro-3-fluorostyrene
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Overview
Description
2-Chloro-3-fluorostyrene: is an organic compound that belongs to the class of halogenated styrenes It is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the third position on the benzene ring attached to a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluorostyrene typically involves halogenation reactions. One common method is the halogen exchange reaction , where a precursor compound such as 2-chlorostyrene is reacted with a fluorinating agent. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Another method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The process typically includes steps such as chlorination , fluorination , and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Polymerization Reactions: The vinyl group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Polymerization Catalysts: Free radical initiators such as azobisisobutyronitrile (AIBN).
Major Products
Substitution Products: Compounds with different substituents replacing chlorine or fluorine.
Oxidation Products: Aldehydes, carboxylic acids.
Polymers: Polystyrene derivatives with modified properties.
Scientific Research Applications
2-Chloro-3-fluorostyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorostyrene in chemical reactions involves the activation of the vinyl group and the electrophilic nature of the halogen atoms. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions , while the vinyl group can undergo polymerization or oxidation . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorostyrene
- 3-Fluorostyrene
- 4-Chloro-3-fluorostyrene
Comparison
2-Chloro-3-fluorostyrene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to its analogs. For example, 2-Chlorostyrene lacks the fluorine atom, making it less reactive in certain substitution reactions. 3-Fluorostyrene lacks the chlorine atom, affecting its electrophilic nature. 4-Chloro-3-fluorostyrene has a different substitution pattern, leading to variations in reactivity and applications.
Properties
IUPAC Name |
2-chloro-1-ethenyl-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUSQFZEIUNGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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